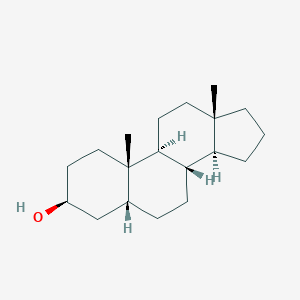

5beta-Androstan-3beta-ol

Übersicht

Beschreibung

5beta-Androstan-3beta-ol, also known as 3beta-Hydroxy-5beta-androstane, is a steroidal compound that belongs to the class of androgens and derivatives. It is a metabolite of testosterone and is known for its role in various physiological processes, including the regulation of masculine characteristics and effects on scalp and body hair.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-3beta-ol typically involves the reduction of androstenedione or testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an alcohol solvent, such as ethanol, at room temperature. The product is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized for higher yields and purity, and the product is purified through crystallization or distillation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers. Reagents such as acyl chlorides or alkyl halides are commonly used.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of 5beta-Androstan-3-one.

Reduction: Formation of 5beta-Androstan-3beta,17beta-diol.

Substitution: Formation of esters or ethers depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

5beta-Androstan-3beta-ol is a metabolite of testosterone and plays a crucial role in androgenic activity regulation. Its mechanism involves binding to androgen receptors, modulating gene transcription related to masculine characteristics, and influencing cellular signaling pathways essential for growth and differentiation .

Chemistry

- Reference Standard : Utilized as a standard in analytical chemistry for the identification and quantification of steroidal compounds.

- Inhibition Studies : Exhibits competitive inhibition against microsomal cytochrome P-450-mediated hydroxylase activities, indicating its potential as an effective inhibitor in steroid metabolism .

Biology

- Androgen Regulation : Investigated for its role in androgenic activity modulation, impacting cellular processes such as differentiation and proliferation.

- Neurosteroid Activity : Shows potential neuroprotective effects by modulating GABA_A receptors, which may influence mood and cognitive functions .

Medicine

- Therapeutic Potential : Explored for applications in treating conditions related to androgen deficiency or imbalance. Its role in prostate cancer treatment is particularly noteworthy due to its interaction with novel 5α-reductase enzymes .

- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties, suggesting potential therapeutic uses in neurological disorders.

Industry

- Synthesis of Steroidal Compounds : Serves as an intermediate in the production of various pharmaceuticals, enhancing the synthesis of other steroidal derivatives .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Reference Standard | Used for quantification of steroids |

| Biology | Androgen Regulation | Modulates cellular processes |

| Medicine | Prostate Cancer Treatment | Inhibits novel 5α-reductase enzymes |

| Industry | Pharmaceutical Production | Intermediate for steroid synthesis |

Case Study 1: Inhibition of Cytochrome P-450

A study assessed the inhibitory effects of this compound on various cytochrome P-450 enzymes. The compound demonstrated significant inhibition (I50 values of 7 µM) against androstenedione hydroxylase activities, indicating its potential utility in managing steroid metabolism disorders .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound revealed its ability to modulate GABA_A receptors. This modulation was linked to improved cognitive functions and mood stabilization in animal models, suggesting its therapeutic potential in treating mood disorders .

Wirkmechanismus

The mechanism of action of 5beta-Androstan-3beta-ol involves its interaction with androgen receptors. It binds to these receptors and modulates the transcription of target genes involved in the development and maintenance of masculine characteristics. The compound also influences various signaling pathways, including those related to cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

5alpha-Androstan-3beta-ol: This compound is a stereoisomer of 5beta-Androstan-3beta-ol, differing in the configuration at the C5 position. It has similar androgenic properties but may exhibit different biological activities.

5alpha-Androstan-3beta,17beta-diol: Another related compound, which is a metabolite of dihydrotestosterone and has been studied for its role in prostate cancer regulation.

Uniqueness: this compound is unique due to its specific configuration and its role as a metabolite of testosterone. Its distinct chemical structure allows it to interact differently with androgen receptors compared to its stereoisomers and other related compounds.

Biologische Aktivität

5beta-Androstan-3beta-ol, also known as etiocholanolone, is a neuroactive steroid that plays significant roles in various biological processes. This article explores its biological activity, including its effects on the central nervous system, endocrine functions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a steroid with the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 290.44 g/mol

- IUPAC Name : 5β-androstane-3β-ol

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and interaction with steroid hormone receptors. It acts as a positive allosteric modulator of GABA receptors, which are crucial for inhibitory neurotransmission in the brain .

1. Neurosteroid Effects

Research indicates that etiocholanolone has neuroprotective properties and can influence mood and behavior. It has been shown to:

- Modulate GABA Receptors : Enhancing GABAergic transmission can lead to anxiolytic and anticonvulsant effects .

- Anticonvulsant Activity : In animal models, etiocholanolone demonstrated dose-dependent protection against seizures induced by various agents such as pentylenetetrazol and maximal electroshock .

2. Endocrine Functions

As a metabolite of testosterone, etiocholanolone is involved in the regulation of androgen activity:

- Weak Androgenic Activity : Although it has lower androgenic potency compared to testosterone, it can still exert some androgenic effects in target tissues .

- Influence on Hormonal Balance : Studies have shown that it can affect the testosterone to epitestosterone ratio, which is important for assessing anabolic steroid use in sports .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticonvulsant Properties

A study conducted on mice evaluated the anticonvulsant properties of etiocholanolone. The results indicated that intraperitoneal administration provided significant protection against seizures in various models, with effective doses (ED50) ranging from 29.1 mg/kg to 224 mg/kg depending on the seizure model used .

Therapeutic Implications

Given its biological activities, this compound holds potential for therapeutic applications:

- Seizure Management : Its anticonvulsant properties suggest it could be explored as an adjunct therapy for epilepsy.

- Mood Disorders : As a neuroactive steroid, it may play a role in treating depression or anxiety disorders due to its influence on GABAergic transmission.

Eigenschaften

IUPAC Name |

(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-KYQPOWKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508135 | |

| Record name | (3beta,5beta)-Androstan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15360-52-8 | |

| Record name | (3beta,5beta)-Androstan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of steroids are important for their interaction with human alcohol dehydrogenase 1C*2?

A: The study highlights that a 5β configuration (cis A/B ring fusion) and the presence of either a 3β-hydroxy or 3-keto group appear crucial for steroid interaction with human alcohol dehydrogenase 1C*2. [] This suggests that the enzyme possesses specific binding site requirements for these structural features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.